Technical Whitepaper: 1-Amino-4-(2-hydroxyethyl)piperazine
Technical Whitepaper: 1-Amino-4-(2-hydroxyethyl)piperazine
Advanced Chemical Properties, Synthesis, and Applications in Drug Discovery[1][2]
Executive Summary
1-Amino-4-(2-hydroxyethyl)piperazine (CAS: 3973-70-4) is a trifunctional heterocyclic intermediate that serves as a critical scaffold in medicinal chemistry and macromolecular engineering.[1][2][3] Unlike simple piperazines, this molecule integrates three distinct reactive centers: a nucleophilic hydrazine-like primary amine, a basic tertiary amine, and a solubilizing primary alcohol.[2] Its unique architecture grants it "super-nucleophilic" properties via the alpha-effect, making it a preferred reagent for synthesizing high-fidelity hydrazone linkages in phosphorus dendrimers and neuroactive pharmaceutical candidates.[1][2]
Part 1: Molecular Identity & Physicochemical Profile[1][4]
This compound exists as a solid at room temperature, distinguishing it from its liquid analogs like N-(2-hydroxyethyl)piperazine.[1][2] Its solubility profile is dominated by the hydroxyl group and the polar piperazine core, rendering it soluble in water and polar organic solvents (methanol, DMSO).
Table 1: Physicochemical Constants
| Property | Value | Source/Note |
| CAS Number | 3973-70-4 | Verified Registry |
| IUPAC Name | 2-(4-Aminopiperazin-1-yl)ethanol | Systematic |
| Molecular Formula | C₆H₁₅N₃O | |
| Molecular Weight | 145.20 g/mol | |
| Melting Point | 105–107 °C | Solid state facilitates handling |
| Physical State | White to pale yellow crystalline solid | Hygroscopic |
| Solubility | High: H₂O, MeOH, EtOH; Low: Hexane, Et₂O | Polar/H-bonding driven |
| pKa (Estimated) | N4 (Tertiary): ~9.0; N1 (Hydrazine): ~3.5 | N1 is less basic but more nucleophilic |
Part 2: Chemical Architecture & Reactivity Analysis[1]
The molecule's utility stems from the differential reactivity of its three functional groups.[2] Understanding this hierarchy is essential for designing selective synthetic pathways.[1][2]
2.1 Functional Group Hierarchy
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N1-Amino Group (Hydrazine moiety): The terminal -NH₂ is bonded to a nitrogen atom.[1][2] This creates an alpha-effect , where the adjacent lone pair on the ring nitrogen increases the HOMO energy of the terminal amine, making it significantly more nucleophilic than a standard primary amine.[2] It reacts rapidly with aldehydes/ketones to form stable hydrazones.[1][2]
-
N4-Tertiary Amine: This site provides basicity (proton acceptor) and solubility but is sterically hindered and less nucleophilic than the N1-amine.[1][2]
-
Hydroxyl Group: A primary alcohol that serves as a handle for esterification or etherification, or simply as a polarity modifier to improve water solubility of drug candidates.[2]
Figure 1: Functional group map illustrating the three distinct reactive sites and their primary chemical behaviors.
Part 3: Synthesis & Manufacturing[1][5][6]
The industrial synthesis of 1-Amino-4-(2-hydroxyethyl)piperazine typically follows a Nitrosation-Reduction pathway starting from the commercially available N-(2-hydroxyethyl)piperazine.[1][2] This route ensures regioselectivity, as the nitrosation occurs at the secondary amine (N1).[2]
3.1 Synthetic Pathway[1]
-
Precursor: N-(2-hydroxyethyl)piperazine (formed from piperazine + ethylene oxide).[1][2]
-
Nitrosation: Reaction with sodium nitrite (NaNO₂) in acidic media (HCl) generates the N-nitroso intermediate.[1][2]
-
Reduction: The N-nitroso group is reduced to the N-amino group using Lithium Aluminum Hydride (LiAlH4) or Zinc/Acetic Acid.[1][2]
Figure 2: The standard Nitrosation-Reduction synthetic pathway for converting secondary piperazines to N-amino derivatives.
Part 4: Applications in Drug Development & Materials
4.1 Pharmaceutical Intermediates (Neuroleptics & 5-HT Ligands)
The piperazine ring is a "privileged scaffold" in medicinal chemistry, particularly for central nervous system (CNS) targets.[1][2]
-
Linker Chemistry: The N-amino group allows for the formation of hydrazone linkers, which are stable at physiological pH but can be designed to hydrolyze in acidic endosomes (pH-sensitive drug release).[1][2]
-
Receptor Binding: The hydroxyethyl tail mimics the distance and polarity of neurotransmitters (like serotonin), improving binding affinity to 5-HT receptors.[2]
4.2 Dendrimer Functionalization
In materials science, this molecule is a standard reagent for functionalizing Phosphorus-Containing Dendrimers .[1][2]
-
Mechanism: The N-amino group reacts with aldehyde-terminated dendrimer branches.[1][2]
-
Outcome: It caps the dendrimer surface with hydrophilic hydroxyl groups, transforming a hydrophobic core into a water-soluble macromolecule suitable for biological use.[2]
Part 5: Experimental Protocols
Protocol A: Schiff Base Formation (Hydrazone Synthesis)
This protocol validates the nucleophilicity of the N1-amino group.[2]
Objective: Synthesize a hydrazone derivative by reacting 1-Amino-4-(2-hydroxyethyl)piperazine with 4-nitrobenzaldehyde.
Reagents:
-
Ethanol (Absolute, solvent)
Methodology:
-
Dissolution: Dissolve 1.45 g (10 mmol) of 1-Amino-4-(2-hydroxyethyl)piperazine in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.51 g (10 mmol) of 4-nitrobenzaldehyde. The solution may turn yellow immediately (formation of imine/hydrazone conjugation).[2]
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Isolation: Cool the reaction mixture to 0 °C. The hydrazone product often precipitates.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from ethanol/ether.
-
Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the aldehyde proton at ~10 ppm and appearance of the hydrazone -CH=N- proton at ~8.0–8.5 ppm).[1][2]
Part 6: Safety & Toxicology (MSDS Highlights)
Hazard Classification: GHS07 (Irritant)[1]
Handling Precautions:
-
PPE: Wear nitrile gloves and safety goggles.[1][2] The solid is hygroscopic; keep containers tightly sealed.[2]
-
Inhalation: Use in a fume hood.[1][2] Dust inhalation can cause respiratory distress.[1][2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent oxidation of the hydrazine moiety over long periods.[2]
References
-
Launay, N., et al. (1996).[2] "Phosphorus-Containing Dendrimers: Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry. Link (Demonstrates the use of 1-amino-4-(2-hydroxyethyl)piperazine in dendrimer synthesis).[1][2]
-
Sigma-Aldrich. (n.d.).[1][2] "Product Specification: 1-Amino-4-(2-hydroxyethyl)piperazine." Link (Confirmed CAS, physical properties, and safety data).
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine." Link (Source for structural analogs and general piperazine reactivity).[1]
-
Kitchen, L. J., & Hanson, E. S. (1951).[2][5] "Derivatives of Piperazine."[1][2][6][7][8][9] Journal of the American Chemical Society.[2] (Foundational text on hydroxyethyl piperazine synthesis).
-
Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for piperazine scaffolds in drug discovery).
Sources
- 1. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. CAS 3973-70-4: 1-Amino-4-(2-hydroxyethyl)piperazine [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
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